9s,13r-12-Oxophytodienoic Acid
Overview
Description
Synthesis Analysis
The synthesis of 9s,13r-12-Oxophytodienoic Acid primarily occurs through the enzymatic oxidation of linolenic acid, a process that involves the action of lipoxygenases leading to the formation of various oxylipins, including 12-oxophytodienoic acid (OPDA) (Maynard et al., 2018). This enzymatic pathway highlights the intricacies of plant metabolism and the role of specific enzymes in synthesizing bioactive compounds.
Molecular Structure Analysis
The molecular structure of 9s,13r-12-Oxophytodienoic Acid is characterized by its unique arrangement of carbon, hydrogen, and oxygen atoms, which confer specific chemical and biological properties. Its structure is crucial for its interaction with proteins and enzymes within plant cells, influencing various physiological processes. The structural analysis of such compounds is fundamental for understanding their biological activity and potential applications.
Chemical Reactions and Properties
9s,13r-12-Oxophytodienoic Acid undergoes various chemical reactions, including further oxidation and rearrangement, leading to the formation of jasmonic acid, another important plant hormone involved in stress responses and developmental processes (Maynard et al., 2018). These chemical transformations are essential for the conversion of OPDA to bioactive molecules that mediate plant responses to environmental stimuli.
Scientific Research Applications
Isomer Specificity in Enzymatic Activity : 12-oxophytodienoic acid (OPDA) is reduced to a specific compound by 12-oxophytodienoate-10,11-reductase (OPR). Different isoenzymes of OPR exhibit varying stereoselectivities, with one isoform (OPRII) effectively reducing all four OPDA isomers, including 9s,13s-OPDA (Schaller, Hennig, & Weiler, 1998).
Role in Jasmonate Biosynthesis : A particular isoenzyme, 12-oxophytodienoate reductase 3 (OPR3), is crucial in converting the natural 9s,13s-OPDA for jasmonate biosynthesis, a plant hormone involved in stress responses and developmental processes (Schaller et al., 2000).
Structural Insights into Substrate Binding and Specificity : X-ray structures of various OPR isozymes provide insights into how different isomers of OPDA, including 9s,13r-OPDA, are specifically bound and processed. These findings are significant for understanding the biosynthesis of jasmonic acid and related compounds (Breithaupt et al., 2001).
Structural Basis of Enzyme Specificity : Comparative studies of different OPR isozymes, including those processing 9s,13r-12-Oxophytodienoic Acid, help in understanding the molecular determinants of enzyme specificity. This knowledge is pivotal in rational enzyme design for biotechnological applications (Breithaupt et al., 2009).
Potential Role in Gene Regulation : The interaction of 9s,13r-12-Oxophytodienoic Acid with enzymes like OPR3 might have implications in regulating gene expression and plant defense mechanisms (Breithaupt et al., 2006).
Prostaglandin Analogues in Plants : 12-oxophytodienoic acid, including its 9s,13r form, acts as a signal transducer in plants, mediating various physiological processes and acting as a precursor for jasmonic acid, a crucial plant hormone. Its role resembles that of prostaglandins in animals (Stelmach et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-[(1S,5R)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTMAFAPLCGXGK-TTXFDSJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9s,13r-12-Oxophytodienoic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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